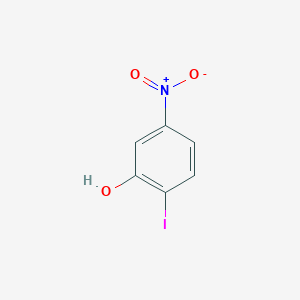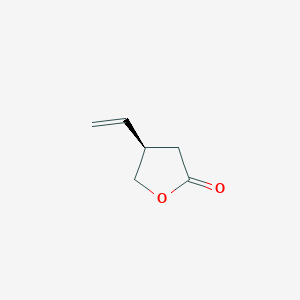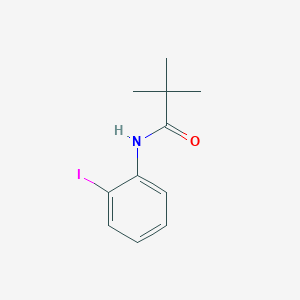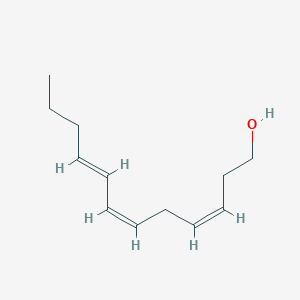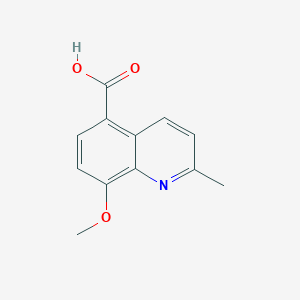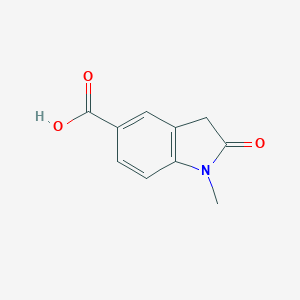
1-Methyl-2-oxoindoline-5-carboxylic acid
Descripción general
Descripción
1-Methyl-2-oxoindoline-5-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 . It is a solid substance and is used for research purposes .
Synthesis Analysis
The synthesis of 1-Methyl-2-oxoindoline-5-carboxylic acid involves a solution of a precursor compound in ethyl acetate and methanol. This solution is treated with 10% Pd/C and stirred under hydrogen for 18 hours. The mixture is then filtered through diatomaceous earth with 9:1 dichloromethane/methanol solution rinses, and concentrated to provide the desired product.Molecular Structure Analysis
The molecular structure of 1-Methyl-2-oxoindoline-5-carboxylic acid can be determined by NMR spectroscopy. The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Physical And Chemical Properties Analysis
1-Methyl-2-oxoindoline-5-carboxylic acid is a solid substance . Its melting point is 273.0–274.0°C . The compound has a molecular weight of 191.18 g/mol.Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, like 1-Methyl-2-oxoindoline-5-carboxylic acid, play a significant role in the biotechnological industry due to their flexibility and usage as precursors for various industrial chemicals. Research highlights the impact of carboxylic acids on microbial inhibitors, especially in engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids can cause damage to cell membranes and decrease microbial internal pH, affecting microbial robustness and industrial performance. Strategies to increase tolerance include metabolic engineering, which aims to adjust cell membrane properties and maintain proper respiratory functions (Jarboe, Royce, & Liu, 2013).
Antioxidant Activity and Biochemical Implications
The biochemical and toxicological aspects of methylglyoxal, a derivative related to carboxylic acids including 1-Methyl-2-oxoindoline-5-carboxylic acid, are explored due to their significant role in metabolic networks. Methylglyoxal's interaction with biological macromolecules such as DNA, RNA, and proteins, suggests its potential in medical research, particularly in understanding its effects on energy production, free radical generation, and cell killing. This highlights the biochemical implications and potential medical applications of carboxylic acids and their derivatives (Kalapos, 1999).
Extraction and Purification Technologies
The reactive extraction of carboxylic acids using organic solvents and supercritical fluids presents an efficient method for separating carboxylic acids from aqueous solutions. This process, relevant to 1-Methyl-2-oxoindoline-5-carboxylic acid, showcases the environmental benefits and higher yield of using supercritical CO2 over traditional methods. Such advancements in separation technologies are crucial for the purification and application of carboxylic acids in scientific research and industrial processes (Djas & Henczka, 2018).
DNA Methyltransferase Inhibitors
Research into DNA methyltransferase inhibitors, which includes derivatives of carboxylic acids, offers insight into the regulation of gene expression through epigenetic modifications. These inhibitors have shown potential in restoring suppressor gene expression and exerting antitumor effects in laboratory models. Such studies underscore the importance of carboxylic acids and their derivatives in developing therapeutic agents for cancer treatment (Goffin & Eisenhauer, 2002).
Solvent Developments for Carboxylic Acid Extraction
The review on solvent developments for liquid-liquid extraction of carboxylic acids emphasizes the innovation in using ionic liquids and other novel solvents for the efficient recovery of carboxylic acids from dilute aqueous streams. This research indicates the evolving landscape of carboxylic acid extraction, highlighting the potential for greener and more efficient processes in the industrial recovery of compounds like 1-Methyl-2-oxoindoline-5-carboxylic acid (Sprakel & Schuur, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
1-methyl-2-oxo-3H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-11-8-3-2-6(10(13)14)4-7(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTOSQDXUJQZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210473 | |
| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxoindoline-5-carboxylic acid | |
CAS RN |
167627-05-6 | |
| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167627-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


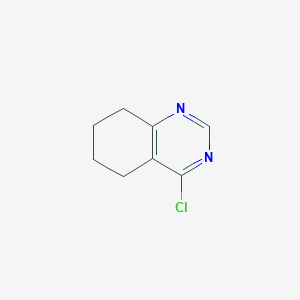
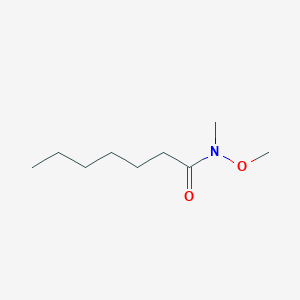
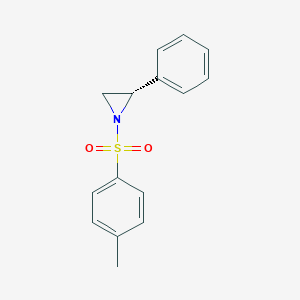
![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)
![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
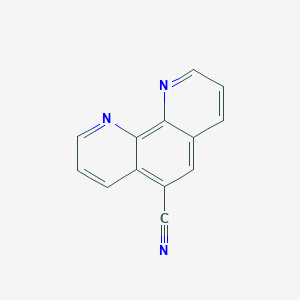
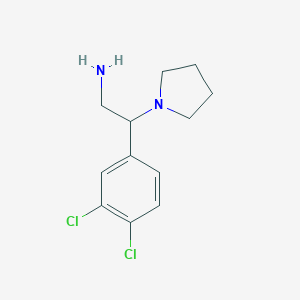
![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)
